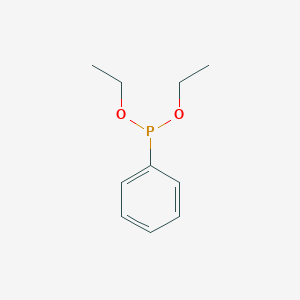

Diethyl phenylphosphonite

Description

The exact mass of the compound Diethoxy(phenyl)phosphane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91794. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethoxy(phenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O2P/c1-3-11-13(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDJLKVICMLVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061840 | |

| Record name | Diethyl phenylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Diethyl phenylphosphonite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1638-86-4 | |

| Record name | Diethyl phenylphosphonite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonous acid, P-phenyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl phenylphosphonite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonous acid, P-phenyl-, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl phenylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl phenylphosphonite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of Diethyl phenylphosphonite experimental procedure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following experimental procedure is a generalized method based on established principles of organophosphorus chemistry. A detailed, peer-reviewed experimental protocol for the synthesis of Diethyl Phenylphosphonite could not be located in the searched literature. Therefore, this guide provides a standard approach for the reaction of dichlorophenylphosphine with ethanol. Researchers should perform their own reaction optimization and characterization.

Introduction

This compound (CAS 1638-86-4), also known as diethoxyphenylphosphine or phenylphosphonous acid diethyl ester, is a trivalent organophosphorus compound. Its P(III) center makes it a versatile intermediate and a ligand in organic synthesis. This document outlines a general experimental procedure for its synthesis, presents its key physical and chemical properties, and provides a visual representation of the synthetic workflow.

Synthetic Pathway

The most direct and common method for the synthesis of dialkyl phosphonites is the reaction of the corresponding dichlorophosphine with an alcohol in the presence of a base. For this compound, this involves the reaction of dichlorophenylphosphine with two equivalents of ethanol. A tertiary amine, such as pyridine or triethylamine, is typically used to scavenge the hydrogen chloride (HCl) byproduct, driving the reaction to completion and preventing unwanted side reactions.

Overall Reaction: C₆H₅PCl₂ + 2 CH₃CH₂OH + 2 C₅H₅N → C₆H₅P(OCH₂CH₃)₂ + 2 C₅H₅N·HCl

Data Presentation

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1638-86-4 | [1][2] |

| Molecular Formula | C₁₀H₁₅O₂P | [2] |

| Molecular Weight | 198.20 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 110-111 °C @ 10-13 Torr64 °C @ 0.7 mmHg235 °C @ 760 mmHg | [3][4][5] |

| Density | 1.032 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.51 | [3][4] |

| Sensitivity | Air sensitive | [6] |

Table 2: Expected Spectroscopic Data (Predicted/General)

Note: Experimental NMR data for this compound is not available in the searched databases. The values below are general predictions. Full characterization is required.

| Nucleus | Expected Chemical Shift Range (δ, ppm) | Expected Multiplicity & Coupling |

| ³¹P NMR | +155 to +165 | Singlet |

| ¹H NMR | ~7.2-7.8 | Multiplet (Aromatic C-H) |

| ~3.8-4.2 | Multiplet or Doublet of Quartets (O-CH₂) | |

| ~1.2-1.4 | Triplet (CH₃) | |

| ¹³C NMR | ~128-140 | Aromatic carbons, likely with C-P coupling |

| ~58-62 | O-CH₂, likely with C-P coupling | |

| ~16-18 | CH₃, likely with C-P coupling |

Experimental Protocol

This protocol describes the synthesis of this compound from dichlorophenylphosphine and ethanol on a laboratory scale.

Materials and Equipment:

-

Dichlorophenylphosphine (C₆H₅PCl₂)

-

Anhydrous Ethanol (CH₃CH₂OH)

-

Anhydrous Pyridine (C₅H₅N) or Triethylamine (Et₃N)

-

Anhydrous Diethyl Ether or Toluene (solvent)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or similar inert atmosphere setup

-

Apparatus for filtration (e.g., Schlenk filter or cannula filtration setup)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to an inert gas line (N₂ or Ar). All glassware must be thoroughly dried to prevent hydrolysis of the dichlorophosphine.

-

Reagent Preparation: In the main flask, dissolve dichlorophenylphosphine (1 eq.) and anhydrous pyridine (2.1 eq.) in a suitable volume of anhydrous diethyl ether or toluene. Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Alcohol: Prepare a solution of anhydrous ethanol (2.1 eq.) in the same anhydrous solvent in the dropping funnel.

-

Reaction: Add the ethanol solution dropwise to the stirred solution of dichlorophenylphosphine and pyridine over a period of 1-2 hours. Maintain the temperature at 0-5 °C during the addition. A white precipitate of pyridinium hydrochloride will form.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

-

Work-up:

-

Filter the reaction mixture under an inert atmosphere to remove the pyridinium hydrochloride precipitate.

-

Wash the precipitate with two small portions of anhydrous diethyl ether to recover any entrained product.

-

Combine the filtrate and the washings.

-

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear, colorless liquid. Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~64 °C at 0.7 mmHg).[5]

Mandatory Visualization

The following diagrams illustrate the key logical relationships and workflows in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reactant to product pathway for the synthesis of this compound.

References

Diethyl Phenylphosphonite: A Technical Guide for Researchers

CAS Number: 1638-86-4

This technical guide provides an in-depth overview of diethyl phenylphosphonite, a versatile organophosphorus compound with applications in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

This compound is a clear, colorless liquid.[1] It is also known by several synonyms, including diethoxyphenylphosphine and phenylphosphonous acid diethyl ester.[2] The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅O₂P | [2][3] |

| Molecular Weight | 198.20 g/mol | [2][4] |

| CAS Number | 1638-86-4 | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 1.032 g/mL at 25 °C | [5] |

| Boiling Point | 64 °C at 0.7 mmHg | [5] |

| Flash Point | > 230 °F (> 110 °C) | [5] |

| Refractive Index (n20/D) | 1.51 | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5] |

| Solubility | Information not widely available, but generally soluble in organic solvents. | |

| Sensitivity | Air sensitive | [5] |

Safety and Hazard Information

This compound is classified as a hazardous substance. It is fatal if inhaled and causes skin irritation.[4] It may also cause an allergic skin reaction.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be worn when handling this chemical.[1] Work should be conducted in a well-ventilated area, such as a fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation[4]

-

H317: May cause an allergic skin reaction[4]

-

H330: Fatal if inhaled[4]

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of dichlorophenylphosphine with ethanol in the presence of a tertiary amine base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Materials:

-

Dichlorophenylphosphine

-

Anhydrous Ethanol

-

Triethylamine (or other suitable tertiary amine)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is thoroughly dried and flushed with an inert gas.

-

Anhydrous diethyl ether and triethylamine are added to the flask and cooled in an ice bath.

-

A solution of dichlorophenylphosphine in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring.

-

After the addition of dichlorophenylphosphine, a solution of anhydrous ethanol in anhydrous diethyl ether is added dropwise. The reaction mixture is kept cool during this addition.

-

Once the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a period to ensure the reaction goes to completion.

-

The resulting mixture, containing triethylamine hydrochloride precipitate, is cooled and filtered under an inert atmosphere to remove the salt.

-

The solvent is removed from the filtrate by distillation under reduced pressure.

-

The crude this compound is then purified by vacuum distillation to yield the final product.

Visualizations

The following diagrams illustrate the chemical structure and a simplified synthesis pathway for this compound.

Caption: Molecular structure of this compound.

Caption: Reaction scheme for this compound synthesis.

References

physical and chemical properties of Diethyl phenylphosphonite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Diethyl phenylphosphonite (CAS No: 1638-86-4). It includes detailed experimental protocols for its key reactions and summarizes its quantitative data in a structured format. This document is intended to serve as a technical resource for professionals in research and development.

Compound Identification and Structure

This compound, with the IUPAC name diethoxy(phenyl)phosphane, is an organophosphorus compound widely utilized in organic synthesis.[1][2]

-

Molecular Formula: C₁₀H₁₅O₂P[1]

-

Molecular Weight: 198.20 g/mol [1]

-

CAS Number: 1638-86-4[1]

-

Synonyms: this compound, Phosphonous acid, P-phenyl-, diethyl ester, Diethoxyphenylphosphine, Diethyl benzenephosphonite[1][3][4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physical Properties

This compound is a clear, colorless liquid under standard conditions.[1][5] Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | Clear colorless liquid | [1][5] |

| Boiling Point | 110-111 °C at 10-13 Torr | [3] |

| 64°C at 0.7 mm Hg | [5] | |

| Density | 1.032 g/mL at 25 °C | [5] |

| 1.0405 g/cm³ at 0 °C | [3] | |

| Refractive Index (n20/D) | 1.51 | [3][5] |

| Flash Point | >230 °F (>110 °C) | [3][5] |

| Vapor Pressure | 47.5 Pa at 50 °C | [5] |

| Solubility | Soluble in organic solvents like ethanol, ethers, and alkanes. | [6] |

Chemical Properties and Reactivity

This compound is a reactive organophosphorus compound that participates in several important chemical transformations. It is sensitive to air and should be stored under an inert atmosphere.[5]

This compound is readily oxidized to the corresponding phosphonate, Diethyl phenylphosphonate. This is a common reaction for phosphites and phosphonites.

References

Spectroscopic Characterization of Diethyl Phenylphosphonite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl phenylphosphonite (C₁₀H₁₅O₂P), a key intermediate in various chemical syntheses. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of organophosphorus compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of this compound. The following tables summarize the key ¹H, ¹³C, and ³¹P NMR spectral data.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.50 - 7.20 | m | - | C₆H₅ |

| 3.95 - 3.75 | m | - | OCH₂CH₃ |

| 1.25 | t | 7.0 | OCH₂CH₃ |

Data sourced from publicly available spectral databases.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 140.4 (d, J = 20.3 Hz) | C (ipso) |

| 129.5 | C (para) |

| 128.3 (d, J = 6.9 Hz) | C (ortho) |

| 128.2 | C (meta) |

| 61.2 (d, J = 15.6 Hz) | OCH₂CH₃ |

| 16.4 (d, J = 6.0 Hz) | OCH₂CH₃ |

Data sourced from publicly available spectral databases.

³¹P NMR Data

Table 3: ³¹P NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Reference |

| 158.5 | 85% H₃PO₄ |

Data sourced from publicly available spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3058 | Medium | Aromatic C-H stretch |

| 2978, 2929, 2898 | Strong | Aliphatic C-H stretch |

| 1477, 1442 | Medium | Aromatic C=C stretch |

| 1072, 1026 | Strong | P-O-C stretch |

| 921, 744, 692 | Strong | P-C stretch, C-H bend |

Data obtained from film technique on a Bruker IFS 85 A spectrometer or similar instrument.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Table 5: Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity | Assignment |

| 198 | Moderate | [M]⁺ |

| 170 | Moderate | [M - C₂H₄]⁺ |

| 141 | High | [M - OC₂H₅ - H]⁺ |

| 110 | Moderate | [C₆H₅P]⁺ |

| 77 | High | [C₆H₅]⁺ |

Data acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation : Prepare a solution of this compound (10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Spectrometer: 300 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Parameters: Adjust spectral width to cover the expected chemical shift range (e.g., 0-10 ppm). Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Spectrometer: 75 MHz or higher.

-

Pulse Sequence: Proton-decoupled experiment.

-

Acquisition Parameters: Set spectral width to encompass the full carbon chemical shift range (e.g., 0-160 ppm). A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

-

³¹P NMR Acquisition :

-

Spectrometer: 121 MHz or higher.

-

Pulse Sequence: Proton-decoupled experiment.

-

Reference: Use an external standard of 85% H₃PO₄.

-

Acquisition Parameters: Center the spectral window around the expected chemical shift (~160 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation : For the film technique, a drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition :

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Background: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction : The sample is typically introduced via a Gas Chromatograph (GC) for separation from any potential impurities.

-

Ionization : Electron Ionization (EI) is a common method for this type of compound.

-

Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Acquisition :

-

Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).

-

GC Parameters: Use a suitable capillary column (e.g., non-polar) and a temperature program that allows for the elution of this compound.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

A Technical Guide to the Basic Reactivity of Diethyl Phenylphosphonite with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phenylphosphonite, with the chemical structure C₆H₅P(OCH₂CH₃)₂, is a trivalent organophosphorus compound featuring a nucleophilic phosphorus(III) center. The lone pair of electrons on the phosphorus atom makes it a versatile reagent for forming new phosphorus-carbon bonds, a cornerstone of modern organophosphorus chemistry. Its reactions with a wide array of electrophiles provide access to a diverse range of pentavalent phosphorus compounds, primarily phosphinates, which are of significant interest in medicinal chemistry, materials science, and as synthetic intermediates. This guide provides an in-depth overview of the core reactivity of this compound with key classes of electrophiles, including detailed reaction mechanisms, experimental protocols, and quantitative data.

The Michaelis-Arbuzov Reaction: Reactivity with Alkyl Halides

The Michaelis-Arbuzov reaction is a fundamental transformation in organophosphorus chemistry for creating a phosphorus-carbon bond.[1][2] It involves the reaction of a trivalent phosphorus ester, such as this compound, with an alkyl halide to produce a pentavalent phosphinate.[2]

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The nucleophilic phosphorus atom of this compound attacks the electrophilic carbon of the alkyl halide in an S(_N)2 reaction, displacing the halide and forming a quasi-phosphonium salt intermediate.[2]

-

Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate in a second S(_N)2 reaction. This step results in the formation of the final phosphinate product and an ethyl halide byproduct.[2]

This classic reaction is widely used for the synthesis of phosphinates and phosphine oxides.[2] While traditionally requiring high temperatures (120-160 °C), modern variations include photocatalysis to facilitate the reaction at room temperature.[2][3]

References

The Michaelis-Arbuzov Reaction: A Comprehensive Technical Guide for Drug Development Professionals

December 25, 2025

Abstract

The Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry, has proven to be an indispensable tool for the formation of carbon-phosphorus (C-P) bonds. This reaction's robustness and versatility have made it a mainstay in the synthesis of a wide array of phosphonate-containing molecules, which are of significant interest to the pharmaceutical industry due to their roles as stable mimics of phosphates and carboxylates. This technical guide provides an in-depth exploration of the core mechanism of the Michaelis-Arbuzov reaction, detailed experimental protocols for key transformations, a summary of quantitative data, and a look into its applications in drug development.

Core Mechanism

First reported by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, the classical Michaelis-Arbuzov reaction involves the conversion of a trialkyl phosphite to a dialkyl phosphonate upon reaction with an alkyl halide.[1][2] The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. This SN2 attack results in the formation of a phosphonium salt intermediate.[1][2][3]

-

Dealkylation: The displaced halide anion then acts as a nucleophile and attacks one of the alkyl groups of the phosphonium salt in a second SN2 reaction. This step leads to the formation of the final phosphonate product and a new alkyl halide.[1][3]

The overall transformation involves the conversion of a trivalent phosphorus species to a pentavalent one.[3]

Caption: The reaction mechanism of the Michaelis-Arbuzov reaction.

Quantitative Data Summary

The efficiency of the Michaelis-Arbuzov reaction is influenced by various factors, including the nature of the reactants, temperature, and the use of catalysts. The following tables summarize representative quantitative data for the reaction under different conditions.

Table 1: Classical Michaelis-Arbuzov Reaction Yields

| Alkyl Halide | Phosphite | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl bromide | Triethyl phosphite | 150-160 | 2-4 | High | [1] |

| 1,2-Dibromoethane | Triethyl phosphite | 150-160 | 4-6 | Good | [4] |

| 1,3-Dibromopropane | Triethyl phosphite | 160-170 | 3-5 | Good | [4] |

| 1,4-Dibromobutane | Triethyl phosphite | 170-180 | 5-7 | Good | [4] |

Table 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction

| Alkyl Halide | Phosphite | Catalyst | Temperature | Time | Yield (%) | Reference |

| Benzyl bromide | Triethyl phosphite | ZnBr₂ | Room Temp | 1 h | High | [1] |

| Arylmethyl halides | Triethyl phosphite | InBr₃ or ZnBr₂ | Room Temp | - | 75-93 | |

| Benzylic alcohols | Triethyl phosphite | InBr₃ or ZnBr₂ | Room Temp | - | 75-93 |

Table 3: Microwave-Assisted Michaelis-Arbuzov Reaction

| Alkyl Halide | Phosphite | Power | Time | Yield (%) | Reference |

| Dibromomethane | Triethyl phosphite | 150 W | 5-10 min | Good | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving the Michaelis-Arbuzov reaction.

Classical Synthesis of Diethyl Benzylphosphonate

This protocol describes the traditional, heat-induced Michaelis-Arbuzov reaction.

Materials:

-

Benzyl bromide

-

Triethyl phosphite

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Nitrogen inlet

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide (1.0 equivalent).

-

Add triethyl phosphite (1.2 equivalents) to the flask.

-

Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[1]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate as a colorless oil.[1]

Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate at Room Temperature

This method offers a milder alternative to the classical protocol.

Materials:

-

Benzyl bromide

-

Triethyl phosphite

-

Zinc bromide (ZnBr₂)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve benzyl bromide (1.0 mmol) in dichloromethane (5 mL).

-

Add triethyl phosphite (1.2 mmol) to the solution.

-

Add zinc bromide (0.2 mmol) to the reaction mixture at room temperature.

-

Stir the mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[1]

-

Upon completion, quench the reaction with the addition of water.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure diethyl benzylphosphonate.[1]

Synthesis of ω-Bromoalkylphosphonates

This protocol is valuable for creating bifunctional molecules used in further synthetic elaborations.

Materials:

-

α,ω-Dibromoalkane (e.g., 1,4-dibromobutane)

-

Triethyl phosphite

-

Two-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Set up a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, maintained under an inert atmosphere.

-

Charge the flask with an excess of the α,ω-dibromoalkane. Using a significant excess is crucial to minimize the formation of the di-substituted byproduct.[5]

-

Heat the dibromoalkane to a high temperature (e.g., 140 °C).

-

While stirring vigorously, add triethyl phosphite (1 equivalent) dropwise from the dropping funnel.

-

Reflux the mixture for several hours, monitoring the reaction progress.

-

After cooling to room temperature, remove the excess dibromoalkane via rotary evaporation.

-

Purify the crude product by vacuum fractional distillation.

Caption: Experimental workflow for the classical synthesis of diethyl benzylphosphonate.

Applications in Drug Development

The Michaelis-Arbuzov reaction is a key step in the synthesis of numerous biologically active compounds and approved drugs. The phosphonate moiety is often introduced to mimic the transition state of enzymatic reactions or to act as a stable phosphate isostere.

A prominent example is the synthesis of Foscarnet , an antiviral medication used to treat herpesvirus infections.[3][6] Foscarnet is a pyrophosphate analog that inhibits viral DNA polymerase.[7] While the direct industrial synthesis of Foscarnet often involves other routes, the Michaelis-Arbuzov reaction provides a fundamental approach to creating the C-P bond central to its structure.

The general synthetic strategy for phosphonoformic acid derivatives, such as Foscarnet, can be envisioned using a Michaelis-Arbuzov type reaction on an appropriate haloformate ester, followed by hydrolysis.

Caption: Conceptual synthetic pathway to Foscarnet utilizing a Michaelis-Arbuzov reaction.

Furthermore, the reaction is employed in the synthesis of phosphonate analogues of peptides, which have applications as enzyme inhibitors. For instance, phosphonate analogues of the RGD (arginine-glycine-aspartic acid) sequence, a key motif for cell adhesion, have been synthesized to target integrins. Cilengitide is a cyclic RGD peptide that has been investigated as an anti-angiogenic agent.[8] The synthesis of phosphonate-containing analogues of such peptides often relies on the Michaelis-Arbuzov reaction to introduce the phosphonate group as a stable mimic of a peptide bond or a side-chain functional group.

Conclusion

The Michaelis-Arbuzov reaction remains a powerful and widely utilized method for the synthesis of organophosphorus compounds. Its reliability, coupled with modern advancements such as Lewis acid catalysis and microwave assistance, ensures its continued relevance in both academic research and industrial applications, particularly in the field of drug discovery and development. The ability to readily form the crucial C-P bond provides medicinal chemists with a valuable tool for creating novel therapeutics with enhanced stability and biological activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Foscarnet - Wikipedia [en.wikipedia.org]

- 8. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

role of Diethyl phenylphosphonite in organophosphorus chemistry

A Technical Guide to Diethyl Phenylphosphonite in Organophosphorus Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 1638-86-4) is a trivalent organophosphorus compound that serves as a versatile and pivotal intermediate in the field of organophosphorus chemistry.[1] With the chemical formula C₁₀H₁₅O₂P, this colorless liquid is instrumental in the synthesis of a wide array of more complex molecules, including phosphinates and phosphine oxides.[2][3] Its utility extends to its role as a nucleophilic reagent in the seminal Michaelis-Arbuzov reaction and as a ligand in transition metal-catalyzed cross-coupling reactions.[2][4] This guide provides an in-depth overview of its synthesis, core reactivity, experimental protocols, and applications, underscoring its significance in modern organic synthesis and drug discovery.

Physicochemical and Spectroscopic Data

Accurate physical and spectroscopic data are critical for the effective utilization of this compound in synthetic protocols. The key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1638-86-4 | [5] |

| Molecular Formula | C₁₀H₁₅O₂P | [5] |

| Molecular Weight | 198.20 g/mol | [5] |

| Appearance | Clear colorless liquid | [3] |

| Boiling Point | 64°C @ 0.7 mmHg | [3] |

| Density | 1.032 g/mL at 25°C | [3] |

| Refractive Index (n²⁰/D) | 1.51 | [3] |

| Sensitivity | Air sensitive | [3] |

Table 2: Spectroscopic Data for Diethyl Phenylphosphonate (Product of Oxidation/Arbuzov Reaction)

| Type | Data Points | Reference |

| ¹H NMR (CDCl₃) | δ: 1.3 (t, J = 7 Hz, CH₃), 4.13 (quintet, J = 7 Hz, CH₂), 7.33–8.06 (m, C₆H₅) | [6] |

| IR (neat) cm⁻¹ | 1440 (P-C aryl), 1250 (P=O), 1020 (PO-C₂H₅), 3060 (H-C aryl) | [6] |

Note: Spectroscopic data for the P(III) this compound is less commonly reported than for its P(V) derivative, diethyl phenylphosphonate. The data for the latter is provided as a key reference for monitoring reaction progress.

Synthesis and Experimental Protocols

The synthesis of phosphonites like this compound often involves the reaction of a dichlorophosphine with an alcohol in the presence of a base to scavenge the HCl byproduct.

General Synthesis Workflow

The logical flow for a typical synthesis and purification of an organophosphorus compound like this compound is outlined below.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the preparation of this compound from phenylphosphonous dichloride (phenyldichlorophosphine).

Materials:

-

Phenylphosphonous dichloride (1 eq)

-

Anhydrous ethanol (2.1 eq)

-

Triethylamine (2.1 eq)

-

Anhydrous diethyl ether or toluene

-

Schlenk flask, dropping funnel, magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a dry Schlenk flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.

-

Charge the flask with phenylphosphonous dichloride and anhydrous diethyl ether.

-

Cool the stirred solution to 0°C using an ice bath.

-

Prepare a solution of anhydrous ethanol and triethylamine in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ethanol/triethylamine solution dropwise to the cooled dichlorophosphine solution over 1-2 hours, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The formation of triethylamine hydrochloride will be observed as a white precipitate.

-

Filter the mixture under inert atmosphere to remove the salt.

-

Wash the salt with anhydrous diethyl ether.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Purify the resulting crude liquid by vacuum distillation to yield pure this compound.

Core Reactivity and Applications

The chemistry of this compound is dominated by the lone pair of electrons on the trivalent phosphorus atom, making it a potent nucleophile and a ligand for transition metals.

The Michaelis-Arbuzov Reaction

A cornerstone of organophosphorus chemistry, the Michaelis-Arbuzov reaction converts trivalent phosphorus esters into pentavalent phosphorus compounds.[2] For this compound, this reaction with an alkyl halide (R-X) yields a diethyl phenylphosphonate, forming a stable P-C bond.[2][7] The reaction is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide.[2][8]

Caption: The two-step SN2 mechanism of the Michaelis-Arbuzov reaction.

Protocol: Michaelis-Arbuzov Reaction with this compound

This protocol describes the reaction of this compound with an alkyl halide (e.g., ethyl bromoacetate) to form the corresponding phosphinate.

Materials:

-

This compound (1 eq)

-

Ethyl bromoacetate (1 eq)

-

Round-bottom flask, reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Charge a dry round-bottom flask with this compound under an inert atmosphere.

-

Add ethyl bromoacetate to the flask.

-

Heat the reaction mixture, typically to 120-150°C.

-

Monitor the reaction progress by ³¹P NMR, observing the shift from the phosphonite peak to the new phosphinate peak.

-

The reaction is generally complete within a few hours.

-

After cooling, the crude product can be purified by vacuum distillation to remove any unreacted starting materials.

Ligand in Catalysis

The lone pair on the phosphorus atom allows this compound to act as a ligand for transition metals, most notably palladium.[4] In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, phosphine-type ligands are crucial for stabilizing the metal center and facilitating the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[9][10] The steric and electronic properties of the phosphonite ligand can be tuned to optimize catalyst activity and selectivity.[9]

Caption: Role of phosphonite ligands in a generic Pd-catalyzed cross-coupling cycle.

Precursor to Other Organophosphorus Compounds

This compound is a valuable building block for a variety of other organophosphorus compounds, expanding its utility in synthesis.

Caption: this compound as a precursor to various organophosphorus classes.

Applications in Drug Development

While this compound itself is not a therapeutic agent, its derivatives, particularly phosphonates, are of significant interest in medicinal chemistry. Phosphonates are stable mimics of phosphate esters and can act as inhibitors for enzymes that process phosphate-containing substrates, such as proteases and phosphatases. They are also explored as prodrugs to improve the bioavailability of parent compounds. The ability to readily synthesize a variety of phosphinates from this compound makes it a valuable starting material for creating libraries of potential enzyme inhibitors for drug discovery campaigns.

Safety and Handling

This compound is an air-sensitive and hazardous chemical that requires careful handling.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description |

| Acute Toxicity, Inhalation | H330 | Fatal if inhaled |

| Skin Irritation | H315 | Causes skin irritation |

| Skin Sensitization | H317 | May cause an allergic skin reaction |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Use an inert atmosphere (nitrogen or argon) for storage and handling due to air sensitivity.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors.

References

- 1. kcl.digimat.in [kcl.digimat.in]

- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. jk-sci.com [jk-sci.com]

- 9. m.youtube.com [m.youtube.com]

- 10. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl Phenylphosphonite: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl phenylphosphonite is a trivalent phosphorus compound that serves as a versatile starting material and intermediate in a variety of synthetic transformations. Its utility in organic synthesis is primarily derived from the nucleophilic character of the phosphorus atom, making it a key reagent in reactions such as the Michaelis-Arbuzov and Pudovik reactions for the formation of carbon-phosphorus bonds. This technical guide provides an in-depth overview of the synthesis of this compound, focusing on its primary starting materials, detailed experimental protocols, and relevant reaction mechanisms. Quantitative data are summarized for clarity, and key workflows are visualized to aid in experimental design and execution.

Introduction

This compound (CAS RN: 1638-86-4), with the chemical formula C₁₀H₁₅O₂P, is an organophosphorus compound featuring a phosphorus (III) center bonded to a phenyl group and two ethoxy groups. The presence of a lone pair of electrons on the phosphorus atom confers nucleophilicity, making it a valuable reagent for the synthesis of a wide range of organophosphorus compounds, including phosphonates, phosphinates, and other phosphorus-containing scaffolds of interest in medicinal chemistry and materials science. Understanding the synthesis of this key intermediate is crucial for its effective application in research and development.

Synthesis of this compound

The most common and direct method for the synthesis of this compound involves the reaction of dichlorophenylphosphine with ethanol. This reaction proceeds via a nucleophilic substitution mechanism where the oxygen of the ethanol attacks the electrophilic phosphorus center, displacing the chloride ions. The presence of a base is typically required to neutralize the hydrogen chloride byproduct.

Starting Materials

The primary starting materials for the synthesis of this compound are:

-

Dichlorophenylphosphine (C₆H₅PCl₂): A commercially available organophosphorus compound that serves as the phosphorus source.

-

Ethanol (C₂H₅OH): Acts as the nucleophile, providing the ethoxy groups. Anhydrous ethanol is preferred to prevent unwanted side reactions.

-

Base: A non-nucleophilic base, such as a tertiary amine (e.g., triethylamine) or pyridine, is used to scavenge the HCl generated during the reaction.

Experimental Protocol

The following is a general experimental protocol for the synthesis of this compound from dichlorophenylphosphine and ethanol.

Materials:

-

Dichlorophenylphosphine

-

Anhydrous Ethanol

-

Triethylamine (or another suitable base)

-

Anhydrous diethyl ether (or another inert solvent)

-

Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a nitrogen inlet.

Procedure:

-

A solution of dichlorophenylphosphine in anhydrous diethyl ether is placed in the three-necked flask under a nitrogen atmosphere.

-

The flask is cooled in an ice bath to 0 °C.

-

A solution of anhydrous ethanol and triethylamine in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The molar ratio of dichlorophenylphosphine to ethanol to triethylamine is typically 1:2:2.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The resulting precipitate of triethylamine hydrochloride is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude this compound is then purified by vacuum distillation to yield a colorless liquid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Yield | 70-85% |

| Purity | >95% (typically determined by GC or NMR) |

| Boiling Point | 110-111 °C at 10-13 Torr |

| Density | 1.04 g/mL at 25 °C |

Spectroscopic Data:

| Technique | Observed Values |

| ³¹P NMR (CDCl₃) | ~δ 158 ppm |

| ¹H NMR (CDCl₃) | δ 7.2-7.5 (m, 5H, Ar-H), 3.8-4.1 (m, 4H, OCH₂CH₃), 1.2-1.4 (t, 6H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ 138 (d, C-P), 128-132 (Ar-C), 61 (d, OCH₂), 16 (d, CH₃) |

Reaction Mechanism and Workflow

The synthesis of this compound from dichlorophenylphosphine and ethanol is a two-step nucleophilic substitution.

The reaction proceeds as follows:

-

The first molecule of ethanol attacks the dichlorophenylphosphine, leading to the formation of a chloro(ethoxy)phenylphosphine intermediate and one equivalent of HCl, which is neutralized by the base.

-

A second molecule of ethanol then displaces the remaining chloride to form this compound.

Applications in Drug Development and Research

This compound is a precursor to various organophosphorus compounds with potential biological activity. For instance, it can be used in the synthesis of α-aminophosphonates, which are analogues of α-amino acids and have shown promise as enzyme inhibitors, haptens for catalytic antibodies, and pharmacological agents. The Michaelis-Arbuzov reaction of this compound with alkyl halides is a common method to generate phosphonates with a new carbon-phosphorus bond.

Conclusion

The synthesis of this compound from dichlorophenylphosphine and ethanol is a reliable and scalable method for producing this important synthetic intermediate. Careful control of reaction conditions, particularly the exclusion of moisture and the use of an appropriate base, is essential for achieving high yields and purity. This guide provides the foundational knowledge for researchers and drug development professionals to confidently synthesize and utilize this compound in their synthetic endeavors.

Methodological & Application

Application Notes and Protocols for Diethyl Phenylphosphonite as a Ligand in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficacy of the palladium-catalyzed Suzuki coupling is profoundly influenced by the choice of ligand coordinated to the palladium center. While phosphine ligands have been extensively studied, phosphonite ligands, such as diethyl phenylphosphonite, represent a class of ligands that offer a unique combination of electronic and steric properties.

This compound, P(Ph)(OEt)₂, is an air- and moisture-stable compound that can be readily prepared and handled. As a P(III) ligand, it possesses σ-donating and π-accepting properties that can modulate the reactivity of the palladium catalyst. The use of phosphonite ligands in Suzuki coupling reactions is less documented than their phosphine counterparts, but they present a cost-effective and stable alternative. These application notes provide an overview and a general protocol for the application of this compound as a ligand in Suzuki-Miyaura cross-coupling reactions.

Data Presentation

Due to the limited availability of extensive substrate scope studies specifically employing this compound, the following table summarizes representative data for the Suzuki coupling of an aryl bromide with phenylboronic acid. This data is compiled based on typical conditions reported for related phosphite and phosphinite ligands.

Table 1: Palladium-Catalyzed Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid using this compound as a Ligand

| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | This compound (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 85 |

| 2 | Pd₂(dba)₃ (1) | This compound (4) | Cs₂CO₃ (2) | Dioxane | 100 | 10 | 92 |

| 3 | Pd(OAc)₂ (2) | This compound (4) | K₂CO₃ (2) | Toluene/H₂O | 80 | 16 | 78 |

| 4 | PdCl₂(PPh₃)₂ (2) | This compound (4) | Na₂CO₃ (2) | DMF | 110 | 8 | 88 |

Note: The data presented is representative and may require optimization for different substrates.

Experimental Protocols

The following is a general experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound as a ligand. This protocol is based on methodologies reported for structurally similar phosphite and phosphinite ligands and should be optimized for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound (ligand)

-

Aryl halide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Schlenk flask or reaction vial

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 1 mol%), this compound (0.04 mmol, 2 mol%), the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) to the flask via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours). Monitor the reaction progress by TLC or GC/LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Safety Precautions:

-

Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

-

Organic solvents are flammable.

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Mandatory Visualizations

Caption: Suzuki Coupling Catalytic Cycle with this compound.

Caption: General Experimental Workflow for Suzuki Coupling.

Application Notes and Protocols: Diethyl Phenylphosphonite in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and experimental guidelines for the utilization of diethyl phenylphosphonite as a ligand in palladium-catalyzed cross-coupling reactions. While not as extensively documented as conventional triarylphosphines, the unique electronic and steric properties of this compound offer potential advantages in modulating catalyst activity and selectivity. The following sections detail its role and provide model protocols for key cross-coupling reactions.

Introduction to this compound as a Ligand

This compound, with the structure Ph-P(OEt)₂, is a trivalent phosphorus compound that can serve as a ligand in homogeneous catalysis. Its properties are intermediate between those of triarylphosphines (e.g., PPh₃) and trialkyl phosphites (e.g., P(OEt)₃).

-

Electronic Properties : The phenyl group is electron-withdrawing compared to alkyl groups, while the ethoxy groups are more electronegative than phenyl groups. This electronic profile makes this compound a relatively electron-poor ligand, which can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.

-

Steric Properties : The steric bulk of this compound is moderate, which can be beneficial in promoting the formation of the active monoligated palladium species, a key intermediate in many cross-coupling reactions.[1][2]

These characteristics suggest that this compound could be a valuable ligand for fine-tuning catalytic systems, potentially offering unique reactivity or selectivity for specific substrates.

Core Concepts: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination. The ligand plays a crucial role in each of these steps by influencing the electron density and coordination sphere of the palladium center.[3]

Caption: General palladium-catalyzed cross-coupling cycle.

Application 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, typically between an organoboron compound and an organic halide.

Quantitative Data (Representative)

The following table presents representative data for Suzuki-Miyaura coupling reactions using various phosphine ligands. While this data does not use this compound, it provides a benchmark for expected yields with different substrates.

| Entry | Aryl Halide | Boronic Acid | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Chloroanisole | Phenylboronic acid | SPhos | K₃PO₄ | Toluene | 100 | 8 | 95 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 16 | 92 |

| 4 | 2-Bromopyridine | 3-Thienylboronic acid | XPhos | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 88 |

Experimental Protocol (Model)

Note: This is a general protocol and should be optimized for specific substrates when using this compound.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Aryl halide (1.0 mmol)

-

Boronic acid (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

-

Schlenk tube and magnetic stir bar

Procedure:

-

To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), aryl halide (1.0 mmol), boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Add toluene (5 mL) and water (1 mL) to the tube.

-

Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Application 2: Heck-Mizoroki Reaction

The Heck-Mizoroki reaction couples an unsaturated halide with an alkene to form a substituted alkene.

Quantitative Data (Representative)

The following table shows typical results for Heck reactions with various catalyst systems.

| Entry | Aryl Halide | Alkene | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Styrene | PPh₃ | Et₃N | DMF | 100 | 6 | 90 |

| 2 | 4-Bromoacetophenone | n-Butyl acrylate | P(o-tolyl)₃ | NaOAc | DMA | 120 | 24 | 88 |

| 3 | 4-Chlorobenzonitrile | Styrene | P(t-Bu)₃ | Cy₂NMe | Dioxane | 110 | 18 | 75 |

| 4 | 1-Bromonaphthalene | Diethyl vinylphosphonate | None (Herrmann's catalyst) | K₂CO₃ | NMP | 140 | 24 | 98 |

Experimental Protocol (Model)

Note: Optimization of base, solvent, and temperature is crucial when applying this protocol with this compound.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Aryl halide (1.0 mmol)

-

Alkene (1.2 mmol)

-

Triethylamine (Et₃N) (1.5 mmol)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

Schlenk tube and magnetic stir bar

Procedure:

-

In a Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (0.01 mmol, 1 mol%), this compound (0.02 mmol, 2 mol%), and the aryl halide (1.0 mmol).

-

Add DMF (5 mL), the alkene (1.2 mmol), and triethylamine (1.5 mmol).

-

Seal the tube and heat the mixture to 100-120 °C for 6-18 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the mixture with water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter, concentrate, and purify the residue by column chromatography.

Application 3: Sonogashira Coupling

The Sonogashira coupling reaction forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[4] A copper(I) co-catalyst is often employed.[4]

Quantitative Data (Representative)

Below are representative results for Sonogashira couplings.

| Entry | Aryl Halide | Alkyne | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | PPh₃ | Et₃N | THF | RT | 3 | 95 |

| 2 | 4-Bromotoluene | 1-Hexyne | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 60 | 12 | 89 |

| 3 | 1-Iodonaphthalene | Trimethylsilylacetylene | XPhos | Et₃N | Toluene | 80 | 6 | 93 |

| 4 | 4-Chlorobenzonitrile | Phenylacetylene | SPhos | K₃PO₄ | Dioxane | 100 | 18 | 78 |

Experimental Protocol (Model)

Note: This protocol includes a copper co-catalyst. Copper-free conditions may also be viable and should be explored during optimization.

Materials:

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (can be formed in situ from a Pd(II) source and phosphine/phosphonite)

-

This compound (if generating catalyst in situ)

-

Copper(I) iodide (CuI)

-

Aryl halide (1.0 mmol)

-

Terminal alkyne (1.1 mmol)

-

Triethylamine (Et₃N) (2.0 mmol)

-

Tetrahydrofuran (THF), anhydrous (5 mL)

-

Schlenk flask and magnetic stir bar

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%). If preparing the catalyst in situ, use a suitable palladium precursor and this compound.

-

Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

-

Add the terminal alkyne (1.1 mmol) dropwise.

-

Stir the reaction at room temperature for 3-12 hours, or heat gently if necessary.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite, washing with diethyl ether.

-

Concentrate the filtrate and purify the crude product by column chromatography.

General Experimental Workflow

The following diagram outlines a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.

Caption: A typical workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the Synthesis of Phosphonates Using Diethyl Phenylphosphonite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phenylphosphonite is a versatile organophosphorus reagent employed in the synthesis of a variety of phosphonate derivatives. As analogues of phosphates and carboxylic acids, phosphonates are of significant interest in medicinal chemistry and drug development, exhibiting a range of biological activities as enzyme inhibitors, antiviral agents, and anticancer agents.[1] This document provides detailed application notes and experimental protocols for key synthetic methodologies utilizing this compound and related phosphite reagents, including the Michaelis-Arbuzov reaction, Pudovik-type reactions for α-hydroxyphosphonate synthesis, and the Kabachnik-Fields reaction for the preparation of α-aminophosphonates.

Core Synthetic Methodologies

The synthesis of phosphonates using this compound and analogous reagents primarily revolves around three fundamental reactions:

-

The Michaelis-Arbuzov Reaction: This reaction involves the reaction of a trivalent phosphorus ester, such as this compound, with an alkyl halide to form a pentavalent phosphonate.[2]

-

The Pudovik Reaction: This reaction describes the addition of a hydrophosphoryl compound across a carbon-heteroatom double bond, most commonly the carbonyl group of aldehydes and ketones to form α-hydroxyphosphonates, or the carbon-nitrogen double bond of an imine to yield α-aminophosphonates.[3][4]

-

The Kabachnik-Fields Reaction: This is a one-pot, three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound like diethyl phosphite to produce α-aminophosphonates.[5][6]

While diethyl phosphite is more commonly documented in the literature for these reactions, the principles can be extended to this compound, which results in the formation of phosphinates.

Michaelis-Arbuzov Reaction: Synthesis of Alkylphenylphosphinates

The Michaelis-Arbuzov reaction is a classic method for forming carbon-phosphorus bonds. When this compound reacts with an alkyl halide, a diethyl alkylphenylphosphonate is formed. The reaction is typically carried out at elevated temperatures.[7][8]

Experimental Protocol: Synthesis of Diethyl Benzylphosphonate (Classical Method)

Materials:

-

Benzyl bromide

-

This compound

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1.0 equivalent) and this compound (1.2 equivalents).

-

Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[7]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to obtain the desired diethyl benzylphosphonate.

Quantitative Data for Michaelis-Arbuzov Type Reactions

| Entry | Alkyl Halide | Phosphorus Reagent | Product | Yield (%) | Reference |

| 1 | p-Vinylbenzyl chloride | Triethyl phosphite | Diethyl-p-vinylbenzyl phosphonate | 75 | [9] |

| 2 | Benzyl alcohol | Triethyl phosphite with ZnI₂ | Diethyl benzylphosphonate | 70-90 | [10] |

Pudovik Reaction: Synthesis of α-Hydroxyphosphonates

The Pudovik reaction provides a direct route to α-hydroxyphosphonates through the addition of a P-H group to a carbonyl compound. The reaction can be catalyzed by either a base or an acid.[3][11]

Experimental Protocol: Base-Catalyzed Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate

This protocol is adapted from the base-catalyzed Pudovik reaction using diethyl phosphite, which is expected to have similar reactivity to this compound in this context.[12]

Materials:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Diethyl phosphite (1.0 mmol, 138 mg)

-

Triethylamine (10 mol%, 0.014 mL)

-

Acetone (minimal amount, e.g., 0.5 mL)

-

n-Pentane

-

Round-bottom flask (25 mL) with magnetic stirrer

-

Reflux condenser

Procedure:

-

To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), diethyl phosphite (1.0 mmol), triethylamine (10 mol%), and a minimal amount of acetone (~0.5 mL).

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the reaction mixture to reflux and stir for the required time (monitoring by TLC is recommended).

-

After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

-

Add n-pentane to the mixture and cool to 5°C in an ice bath to induce crystallization.

-

Collect the precipitated solid product by filtration.

-

Wash the crystals with cold n-pentane and dry under vacuum.[12]

Quantitative Data for the Synthesis of α-Hydroxyphosphonates

| Entry | Aldehyde | P-Reagent | Catalyst | Conditions | Yield (%) | Reference |

| 1 | Benzaldehyde | Diethyl phosphite | Piperazine | Grinding, rt, 2 min | 96 | [12] |

| 2 | 4-Chlorobenzaldehyde | Diethyl phosphite | Piperazine | Grinding, rt, 2 min | 95 | [12] |

| 3 | 2-Naphthaldehyde | Diethyl phosphite | Piperazine | Grinding, rt, 5 min | 94 | [12] |

| 4 | 5-Fluorobenzothiophene-2-carboxaldehyde | Diethyl phosphite | Triethylamine | DCM, 26°C | 85 | [3] |

Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates

The Kabachnik-Fields reaction is a powerful three-component reaction for the synthesis of α-aminophosphonates. It can proceed through two primary pathways: the formation of an imine followed by nucleophilic attack of the phosphite (aza-Pudovik pathway), or the formation of an α-hydroxyphosphonate followed by substitution with the amine.[5][13]

Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of Diethyl Phenyl(phenylamino)methylphosphonate

This protocol is based on the use of diethyl phosphite and can be adapted for this compound.[1]

Materials:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Aniline (1.0 mmol, 93 mg)

-

Diethyl phosphite (1.0 mmol, 138 mg)

-

Microwave vial (10 mL)

-

Microwave reactor

Procedure:

-

Place benzaldehyde (1.0 mmol), aniline (1.0 mmol), and diethyl phosphite (1.0 mmol) into a 10 mL microwave vial.

-

Seal the vial and place it in the cavity of a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 80-100°C) for a specified time (e.g., 30 minutes).[14]

-

Monitor the reaction progress by TLC if possible.

-

After the reaction is complete, cool the vial to room temperature.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data for the Synthesis of α-Aminophosphonates

| Entry | Aldehyde | Amine | P-Reagent | Conditions | Yield (%) | Reference |

| 1 | Benzaldehyde | Butylamine | Dimethyl phosphite | MW, 80°C, 30 min | 73 | [4] |

| 2 | Benzaldehyde | Cyclohexylamine | Diethyl phosphite | MW, 100°C, 30 min | 90 | [4] |

| 3 | Benzaldehyde | Aniline | Diethyl phosphite | CeCl₃, solvent-free | 87-95 | [1] |

| 4 | Substituted Benzaldehydes | Aniline Derivatives | Diethyl phosphite | Mg(ClO₄)₂, solvent-free | High | [1] |

Visualizing the Synthetic Pathways

The relationships between the starting materials and products in these key reactions can be visualized as follows:

Caption: Key synthetic routes to phosphonates.

Experimental Workflow for a Typical Kabachnik-Fields Reaction

The general workflow for synthesizing α-aminophosphonates via the Kabachnik-Fields reaction involves several key steps from reaction setup to product purification.

Caption: General workflow for phosphonate synthesis.

Conclusion

This compound serves as a valuable reagent in the synthesis of phosphonates and their derivatives. The Michaelis-Arbuzov, Pudovik, and Kabachnik-Fields reactions provide versatile and efficient pathways to a wide range of these compounds. While much of the literature focuses on the more common diethyl phosphite, the protocols and principles outlined here provide a strong foundation for the application of this compound in the synthesis of novel phosphinates for potential applications in drug discovery and development. Further research into the specific reactivity and optimization of reaction conditions for this compound is encouraged to expand its utility in synthetic chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 6. Kabachnik-Fields Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. acgpubs.org [acgpubs.org]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Michaelis-Arbuzov Reaction with Diethyl Phenylphosphonite

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry, enabling the formation of a carbon-phosphorus bond. This reaction typically involves the interaction of a trivalent phosphorus ester with an alkyl halide to produce a pentavalent phosphorus species.[1][2][3] Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction is widely employed for the synthesis of phosphonates, phosphinates, and phosphine oxides.[1] When a phosphonite like diethyl phenylphosphonite is used, the reaction yields a phosphinate, specifically an ethyl phenyl-substituted phosphinate in the case of reaction with an ethyl halide. These resulting phosphinates are valuable intermediates in the synthesis of various compounds, including those with potential applications in medicinal chemistry and materials science.

The reaction proceeds via a two-step mechanism. The initial step is a bimolecular nucleophilic substitution (SN2) where the nucleophilic phosphorus atom of the phosphonite attacks the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate.[1] The second step involves the subsequent dealkylation of this intermediate by the displaced halide ion, which attacks one of the ethyl groups on the oxygen, leading to the formation of the final phosphinate product and a molecule of ethyl halide.

Data Presentation

| Phosphonite Reactant | Alkyl Halide | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| This compound | Ethyl Iodide | Ethyl ethylphenylphosphinate | Neat | 140-150 | 3-5 hours | ~85-95 (estimated) |

| This compound | Ethyl Bromide | Ethyl ethylphenylphosphinate | Neat | 150-160 | 4-6 hours | ~80-90 (estimated) |

| Alkyl Phenyl-H-phosphinate | Ethyl Iodide | Ethyl phenyl-H-phosphinate | Not Specified | Not Specified | Not Specified | 76-97 |

Note: The data for this compound are estimated based on typical Michaelis-Arbuzov reaction conditions and yields for similar substrates. The yield for the alkyl phenyl-H-phosphinate is provided as a reference for a closely related reaction.[5]

Experimental Protocol

This protocol describes a general procedure for the Michaelis-Arbuzov reaction of this compound with an alkyl halide, such as ethyl iodide, to synthesize the corresponding ethyl ethylphenylphosphinate.

Materials:

-

This compound

-

Ethyl iodide (or other suitable alkyl halide)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Distillation apparatus

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-